molecular formula C30H31N5O3S B2914342 5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-68-5

5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2914342
CAS No.: 868219-68-5
M. Wt: 541.67
InChI Key: MZJNDHPLMQCTFJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a benzhydrylpiperazine moiety and 3,4-dimethoxyphenyl substituent. The hydroxyl group at the 6-position of the thiazolo-triazole core could facilitate hydrogen bonding with biological targets, though its specific pharmacological profile remains understudied in the available literature.

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3S/c1-37-24-14-13-23(19-25(24)38-2)27(28-29(36)35-30(39-28)31-20-32-35)34-17-15-33(16-18-34)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,26-27,36H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJNDHPLMQCTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure

The compound has the following molecular formula: C29H33N7O2C_{29}H_{33}N_7O_2 with a molecular weight of approximately 511.62 g/mol. Its structural complexity arises from the combination of a thiazole and triazole moiety, linked to a piperazine and dimethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The GI₅₀ values (the concentration required to inhibit cell growth by 50%) for some derivatives were reported between 1.64 μM to 4.58 μM against leukemia cells .

Antiviral Activity

Some studies have explored the antiviral potential of related thiazole and triazole compounds:

  • In vitro Testing : Compounds showed minimal effects against SARS coronavirus and influenza viruses A and B but demonstrated promising activity against Trypanosoma brucei .

Neuropharmacological Effects

The piperazine component suggests possible interactions with serotonin receptors:

  • 5-HT Receptor Antagonism : Research indicates that compounds containing benzhydryl piperazine structures may act as antagonists at the 5-HT₂B receptor, which could have implications for treating conditions such as anxiety and depression .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The structure allows for potential binding to various neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : The triazole moiety may interact with enzymes involved in cancer cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant anticancer activity:

  • Synthesis : A series of 5-pyrazoline substituted thiazolidinones were synthesized and evaluated for their anticancer properties under the DTP NCI protocol.
  • Results : Among these derivatives, certain compounds exhibited selective toxicity towards leukemia cell lines with promising therapeutic indices .

Data Table

Below is a summary table of key findings related to the biological activity of similar compounds:

Compound NameActivity TypeTarget Cell LineGI₅₀ Value (μM)Reference
Compound AAnticancerLeukemia2.12
Compound BAntiviralTrypanosoma bruceiNot specified
Compound CNeuropharmacological5-HT₂B ReceptorActive

Comparison with Similar Compounds

Key Observations :

  • Benzhydryl vs.
  • Aromatic Ring Electronics : The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., fluorine, chlorine) in analogs, which may modulate affinity for enzymes like cytochrome P450 or kinases .

Pharmacological and Physicochemical Properties

Antifungal Activity

Compounds such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () demonstrate antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB: 3LD6). While the target compound shares a triazole-thiazole core, its benzhydrylpiperazine substituent may enhance membrane penetration compared to pyrazole-containing analogs, though direct antifungal data are unavailable .

Solubility and Bioavailability

  • The hydroxyl group in the target compound may improve aqueous solubility relative to non-hydroxylated analogs (e.g., ’s thiazolo-triazolone derivatives).
  • Fluorinated analogs (e.g., 3,4-difluorophenyl in ) exhibit higher metabolic stability due to resistance to oxidative degradation, whereas methoxy groups in the target compound may increase susceptibility to demethylation .

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